Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrol moiety fused with a benzoate group
Preparation Methods
The synthesis of Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves several steps. The synthetic route typically starts with the preparation of the chromeno-pyrrol core, followed by the introduction of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Synthetic Routes: The synthesis begins with the formation of the chromeno-pyrrol core through a series of cyclization reactions. This is followed by the introduction of the pyridine moiety via a nucleophilic substitution reaction. Finally, the benzoate group is attached through esterification.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or copper complexes. Solvents like dichloromethane or toluene are commonly used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol and chromone moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common substitution reactions observed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. It can also interact with receptors on the cell surface, influencing signal transduction.
Pathways: The interaction with molecular targets can activate or inhibit specific pathways, leading to changes in cellular processes. For example, the compound may inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as imidazole derivatives, coumarin derivatives, and other heterocyclic compounds share structural similarities with the compound .
Uniqueness: The presence of multiple functional groups and the specific arrangement of the chromeno-pyrrol and benzoate moieties make this compound unique. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C26H20N2O5 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H20N2O5/c1-15-5-10-20-19(12-15)23(29)21-22(17-6-8-18(9-7-17)26(31)32-2)28(25(30)24(21)33-20)14-16-4-3-11-27-13-16/h3-13,22H,14H2,1-2H3 |
InChI Key |
YIZOAHMAHHZFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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